molecular formula C13H17ClN6 B5888102 N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine

N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine

カタログ番号 B5888102
分子量: 292.77 g/mol
InChIキー: MABHKTUINMSURZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine, also known as TAK-659, is a novel small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies. TAK-659 has been shown to have promising anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of several hematological malignancies.

作用機序

N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is a selective and reversible inhibitor of SYK kinase activity. SYK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell survival and proliferation. Inhibition of SYK by this compound leads to downstream inhibition of various signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in apoptosis and growth inhibition of B-cell malignancies.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its anti-tumor effects, this compound has also been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of pro-inflammatory cytokines. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed in animal models.

実験室実験の利点と制限

One of the advantages of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine is its specificity for SYK kinase activity, which reduces off-target effects and toxicity. This compound has also been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, DLBCL, and MCL. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in clinical settings. Additionally, the optimal dosing and treatment schedule for this compound are still being evaluated in ongoing clinical trials.

将来の方向性

There are several potential future directions for the development of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine. One potential application is the combination of this compound with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Another potential application is the evaluation of this compound in other B-cell malignancies, such as follicular lymphoma and Waldenström macroglobulinemia. Additionally, the development of more potent and selective SYK inhibitors may lead to improved efficacy and reduced toxicity compared to this compound.

合成法

The synthesis of N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine involves a multi-step process starting from commercially available starting materials. The key step in the synthesis is the reaction between 6-chloro-1,3,5-triazine-2,4-diamine and 3-pyridinemethanol in the presence of a tert-butyl group protecting agent. The final product is obtained after several purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-(tert-butyl)-6-chloro-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In vitro studies have shown that this compound inhibits SYK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell lines. In vivo studies in mouse models have demonstrated that this compound has potent anti-tumor activity and can induce tumor regression in CLL and DLBCL models.

特性

IUPAC Name

2-N-tert-butyl-6-chloro-4-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6/c1-13(2,3)20-12-18-10(14)17-11(19-12)16-8-9-5-4-6-15-7-9/h4-7H,8H2,1-3H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABHKTUINMSURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NCC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。